![molecular formula C12H20O2 B13248515 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13248515.png)
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
The synthesis of 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one involves several steps, typically starting with the formation of the spiro linkage. One common synthetic route includes the reaction of a ketone with a diol under acidic conditions to form the spiro compound . The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiro linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions . Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the spiro linkage or the functional groups attached to the rings.
Scientific Research Applications
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spiro compounds, which are of interest due to their unique structural properties . In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical compounds. In industry, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and the functional groups attached to the rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one can be compared with other similar spiro compounds, such as 1,7-Dioxaspiro[5.5]undecane and 1,5-Dioxaspiro[5.5]undecane . These compounds share the spiro linkage but differ in the functional groups attached to the rings. The unique structural features of this compound, such as the presence of the dimethyl groups, contribute to its distinct chemical properties and potential applications. The comparison highlights the uniqueness of this compound in terms of its reactivity and versatility in various scientific research applications.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
8,8-dimethyl-1-oxaspiro[5.5]undecan-11-one |
InChI |
InChI=1S/C12H20O2/c1-11(2)7-5-10(13)12(9-11)6-3-4-8-14-12/h3-9H2,1-2H3 |
InChI Key |
HPRDDHUTYKZERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C2(C1)CCCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


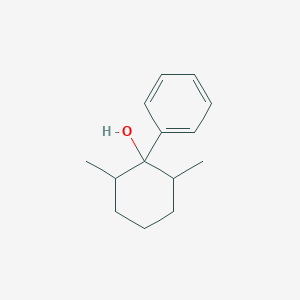
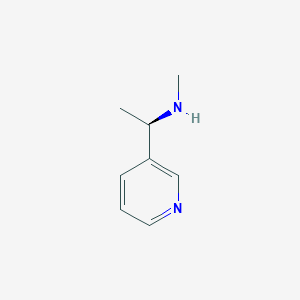

![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine](/img/structure/B13248454.png)

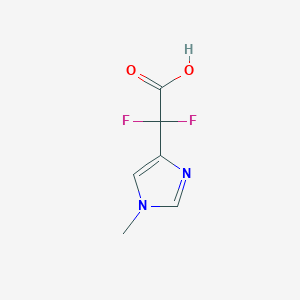
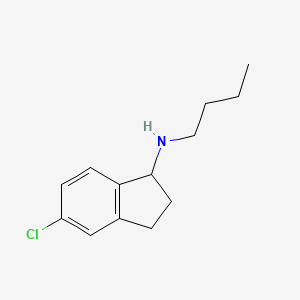
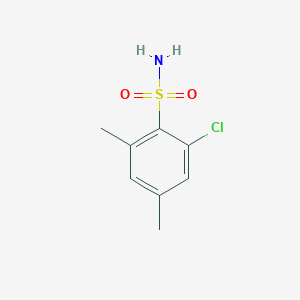
![(1R,6S)-Bicyclo[4.1.0]heptan-2-amine](/img/structure/B13248471.png)
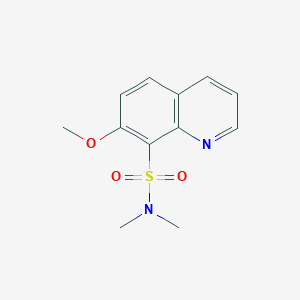
![8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13248482.png)
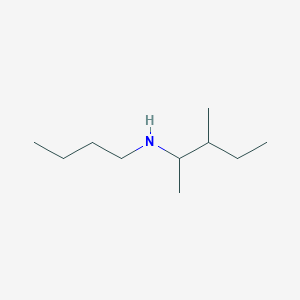
![(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13248490.png)
![2-[(Propan-2-yl)amino]propane-1,3-diol](/img/structure/B13248497.png)
